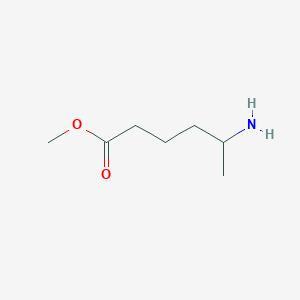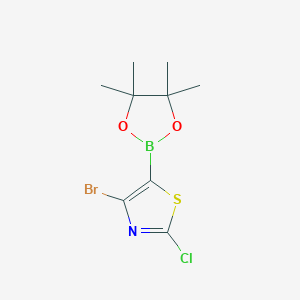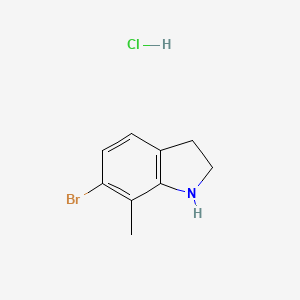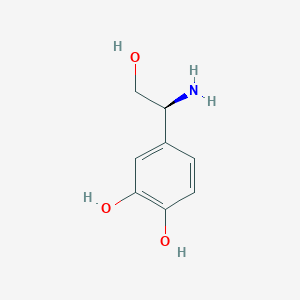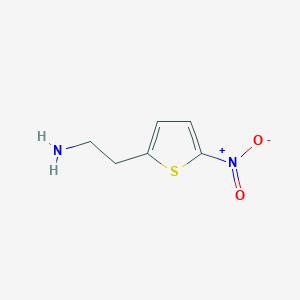![molecular formula C7H11BF3K B13565569 Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
Potassium trifluoro(spiro[2.4]heptan-1-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide is a chemical compound with a unique structure that includes a spirocyclic framework. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the trifluoroborate group and the spirocyclic structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide typically involves the reaction of spiro[2.4]heptan-1-ylboronic acid with potassium trifluoroborate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of spirocyclic compounds and trifluoroborate derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate group can participate in various chemical reactions, while the spirocyclic structure provides stability and unique reactivity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro({5-oxaspiro[2.4]heptan-1-yl})boranuide
- Spiro[cyclopropane-1,2′-steroids]
- Spiro[cyclopropane-1,9′-fluorene]
Uniqueness
Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide is unique due to its specific spirocyclic structure and the presence of the trifluoroborate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11BF3K |
|---|---|
Poids moléculaire |
202.07 g/mol |
Nom IUPAC |
potassium;trifluoro(spiro[2.4]heptan-2-yl)boranuide |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)6-5-7(6)3-1-2-4-7;/h6H,1-5H2;/q-1;+1 |
Clé InChI |
LNWSIOOLTAMRNF-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC12CCCC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


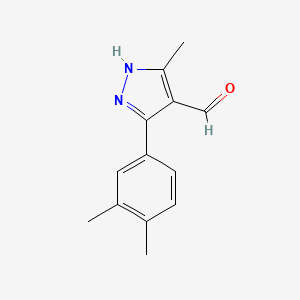
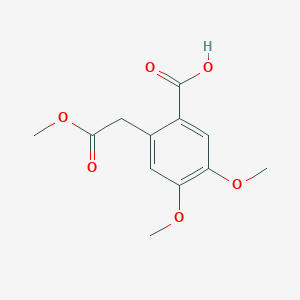
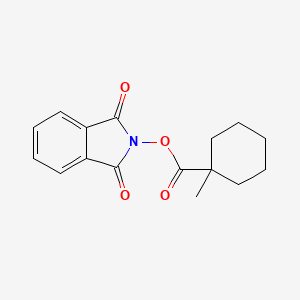
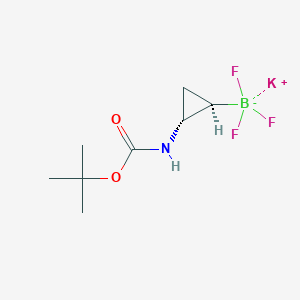
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
![1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13565522.png)
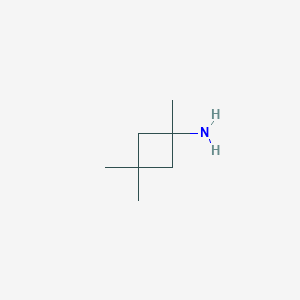
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
